molecular formula C16H11N3S B4149246 N-acridin-9-yl-1,3-thiazol-2-amine CAS No. 4439-08-1

N-acridin-9-yl-1,3-thiazol-2-amine

Cat. No.: B4149246
CAS No.: 4439-08-1
M. Wt: 277.3 g/mol
InChI Key: UBIRHIAEMDOENW-UHFFFAOYSA-N
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Description

N-acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1) is a chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating both acridine and 2-aminothiazole pharmacophores. This molecular architecture is semi-planar, a characteristic that facilitates appreciable interaction with diverse biomolecular targets such as DNA and various enzymes . The 2-aminothiazole moiety is a privileged scaffold found in numerous bioactive molecules and marketed drugs . The compound has been specifically evaluated for its potential in pharmacological investigations. Research indicates that acridinyl-thiazolino derivatives have been screened for anti-inflammatory and analgesic activities . Furthermore, studies suggest that such hybrids can exhibit kinase inhibition activity, which is a relevant mechanism in several disease pathways . The acridine core is well-documented for its wide range of biological properties, including anticancer, antimicrobial, and antiviral activities, positioning this compound as a versatile candidate for further development in these research areas . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex derivatives or as a reference standard in biological screening assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acridin-9-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3S/c1-3-7-13-11(5-1)15(19-16-17-9-10-20-16)12-6-2-4-8-14(12)18-13/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIRHIAEMDOENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319082
Record name N-acridin-9-yl-1,3-thiazol-2-amine
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Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-08-1
Record name NSC339548
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-acridin-9-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Acridine Scaffolds in Molecular Research and Design

The acridine (B1665455) scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the design of biologically active molecules. benthamdirect.comnih.gov Its planar, π-conjugated structure allows it to intercalate between the base pairs of DNA, a mechanism that is fundamental to the activity of many anticancer agents by disrupting DNA replication in rapidly dividing cells. nih.gov Beyond this, acridine derivatives have been shown to inhibit critical enzymes such as topoisomerases and telomerase, further contributing to their potential as anticancer agents. nih.gov

The versatility of the acridine nucleus allows for a wide range of chemical modifications, enabling the synthesis of derivatives with a broad spectrum of biological activities. These include not only anticancer effects but also antimalarial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govnih.gov This adaptability has made acridine a privileged scaffold in drug discovery, with notable examples including the antimalarial quinacrine (B1676205) and the anticancer drug amsacrine. benthamdirect.comnih.gov Researchers continue to explore acridine derivatives for new therapeutic applications, including for neurodegenerative conditions like Alzheimer's disease. benthamdirect.com

Importance of the Thiazole Moiety in Contemporary Chemical Biology

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is another structure of immense importance in medicinal chemistry. nih.govtandfonline.com This moiety is a component of numerous natural products and synthetic compounds with a vast array of biological activities. tandfonline.com The aromatic nature of the thiazole ring provides multiple sites for chemical reactions, allowing for the creation of a diverse library of derivatives. nih.govresearchgate.net

Thiazole-containing compounds have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. researchgate.nettandfonline.com The presence of both a sulfur and a nitrogen atom in the ring imparts unique chemical properties that can influence a molecule's interaction with biological targets. nih.gov This has led to the incorporation of the thiazole moiety into many clinically approved drugs. researchgate.net The adaptability of the thiazole ring continues to attract the attention of medicinal chemists aiming to develop novel therapeutic agents. nih.govresearchgate.net

Rationale for Investigating Acridine Thiazole Hybrid Systems

The principle of molecular hybridization involves covalently linking two or more pharmacophores (the active parts of a molecule) to create a single hybrid molecule. This strategy is employed with the goal of producing compounds with enhanced affinity and efficacy, a modified selectivity profile, or the ability to interact with multiple biological targets simultaneously.

The combination of an acridine (B1665455) scaffold with a thiazole (B1198619) moiety is a rational design strategy aimed at harnessing the distinct biological properties of each component. The acridine portion can provide a DNA-intercalating anchor, while the thiazole ring and its substituents can be modified to fine-tune the molecule's interaction with specific enzymes or receptors, potentially leading to enhanced or novel biological activities. For instance, studies on acridine-benzothiazole hybrids have shown that the nature and position of the benzothiazole (B30560) group can significantly influence the compound's antileishmanial activity. researchgate.net The synthesis of such hybrids allows researchers to explore new chemical space and potentially overcome challenges such as drug resistance.

Overview of Current Research Landscape and Gaps for N Acridin 9 Yl 1,3 Thiazol 2 Amine

Retrosynthetic Analysis and Key Precursors for this compound Synthesis

A logical retrosynthetic disconnection of the target molecule, this compound, suggests two primary pathways. The first involves the formation of the thiazole ring onto a pre-functionalized acridine precursor. This approach identifies N-(acridin-9-yl)thiourea and an α-haloketone as key precursors. The second strategy involves the coupling of a pre-formed 2-aminothiazole (B372263) with a reactive acridine derivative, such as 9-chloroacridine (B74977) .

The key precursors for the synthesis are therefore:

N-(acridin-9-yl)thiourea : This can be synthesized from the reaction of 9-aminoacridine (B1665356) with an isothiocyanate-generating reagent or by the reaction of acridin-9-yl isothiocyanate with ammonia. Acridin-9-yl isothiocyanate itself can be prepared from 9-aminoacridine.

α-Haloketone : A simple α-haloketone, such as 2-bromoacetophenone (B140003) or chloroacetone, is required for the Hantzsch thiazole synthesis.

2-Aminothiazole : The parent 2-aminothiazole can be synthesized via the Hantzsch reaction between thiourea and an α-haloketone.

9-Chloroacridine : This is a common starting material in acridine chemistry, typically synthesized from acridone (B373769).

Conventional Synthetic Pathways

The most established route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a method that has been in use for over a century. synarchive.comyoutube.com This reaction forms the cornerstone of conventional synthetic strategies for this compound.

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or thiourea. synarchive.com In the context of synthesizing this compound, the reaction would proceed between N-(acridin-9-yl)thiourea and an appropriate α-haloketone.

The mechanism of the Hantzsch thiazole synthesis is well-documented. youtube.com It commences with a nucleophilic attack by the sulfur atom of the thiourea onto the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, leading to the formation of the aromatic thiazole ring. The aromaticity of the resulting thiazole ring is a significant driving force for the reaction. youtube.com

An alternative conventional approach involves the nucleophilic substitution of 9-chloroacridine with 2-aminothiazole. This reaction would likely require a catalyst and elevated temperatures to proceed efficiently.

The efficiency of the Hantzsch synthesis can be influenced by several factors, including the choice of solvent, temperature, and the presence of a catalyst. While the reaction can proceed without a catalyst, bases are sometimes employed to neutralize the hydrogen halide formed during the reaction, which can improve yields. asianpubs.org Common solvents for this reaction include ethanol, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). asianpubs.orgjusst.org Reaction times can range from a few hours to overnight, often requiring reflux temperatures.

The table below summarizes typical conditions for the Hantzsch synthesis of various 2-aminothiazole derivatives, which can be extrapolated for the synthesis of the target compound.

α-HaloketoneThiourea DerivativeSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux, 1 hr99 youtube.com
Substituted α-bromoacetophenonesThioureaEthanolRefluxGood
2-ChloroacetophenoneThioureaMicrowave170 W, 5-15 minHigh nih.gov
2-Bromo-1-(4-methoxyphenyl)ethanone1-(2,4-difluorophenyl)thioureaDMFReflux, 3-7 h65-95 jusst.org

This table is for illustrative purposes, showing conditions for analogous reactions.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry approaches focus on reducing or eliminating the use of hazardous solvents and decreasing energy consumption.

A notable green alternative to the conventional Hantzsch synthesis is the use of solvent-free reaction conditions. thieme-connect.comorganic-chemistry.org This method involves the direct reaction of the α-haloketone and the thiourea derivative, often by simple heating. thieme-connect.comorganic-chemistry.org The reaction can be rapid, sometimes completing in a matter of seconds, and can lead to high yields of the desired 2-aminothiazole. thieme-connect.comorganic-chemistry.org The workup is often straightforward, involving washing the product with water or a suitable organic solvent to remove any unreacted starting materials. organic-chemistry.org This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially toxic solvents. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgjusst.orgnih.govresearchgate.net In the context of the Hantzsch thiazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. asianpubs.orgresearchgate.net The reaction is typically carried out in a microwave reactor, where the reactants, sometimes in the presence of a catalyst like iodine, are irradiated. nih.gov This rapid and efficient heating can lead to a cleaner reaction with fewer side products. Several studies have reported the successful synthesis of 2-aminothiazole derivatives using microwave assistance, highlighting its potential for the synthesis of this compound. asianpubs.orgjusst.orgnih.gov

The following table compares conventional and microwave-assisted synthesis for a 2-aminothiazole derivative, demonstrating the advantages of the latter.

MethodReaction TimeYield (%)Reference
Conventional Heating3 hours- researchgate.net
Microwave Irradiation6-8 minutesHigh researchgate.net

This table provides a general comparison for a representative reaction.

Catalytic Methods and Catalyst Development

The synthesis of this compound and its analogs often relies on catalytic methods to efficiently construct the core structure and introduce functional groups. The development of new catalysts and refinement of existing catalytic systems are crucial for improving reaction yields, simplifying procedures, and expanding the structural diversity of these compounds.

Copper-catalyzed reactions are prominent in the synthesis of acridine-heterocycle conjugates. The Ullmann condensation, a classic copper-promoted reaction, is a key method for forming C-N bonds, essential for linking the acridine and thiazole moieties. wikipedia.orgslideshare.net Modern variations of the Ullmann reaction, such as the Goldberg reaction for C-N coupling, often utilize soluble copper(I) catalysts, like copper(I) iodide, sometimes in the presence of ligands like phenanthroline, to achieve milder reaction conditions compared to traditional methods that required high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.govfrontiersin.org Recent advancements have focused on developing ligand-free copper-catalyzed Ullmann aminations in environmentally benign solvents like deep eutectic solvents, allowing reactions to proceed at significantly lower temperatures (60–100°C). nih.govfrontiersin.org A modular approach combining photo-excitation with a copper-induced cascade, which includes Chan-Lam amination and Friedel-Crafts acylation, has been developed for the one-pot formation of diverse acridine derivatives. chemistryviews.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative and powerful strategy for C-N bond formation. wikipedia.orgnih.gov Furthermore, Suzuki-Miyaura coupling, utilizing palladium catalysts like Pd(OAc)2/Xantphos, is effective for creating C-C bonds to functionalize the thiazole or acridine rings prior to their coupling. nih.gov

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for linking acridine and other heterocyclic moieties via a stable 1,2,3-triazole linker. digitellinc.comorganic-chemistry.orgresearchgate.net This reaction is known for its high yields, tolerance of a wide range of functional groups, and simple reaction conditions, often using catalysts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. organic-chemistry.orgnih.gov

Other catalytic systems have also been explored. Scandium(III) triflate has been used as a Lewis acid catalyst in multicomponent reactions to synthesize thiazole derivatives under solvent-free conditions. nih.gov For the synthesis of the thiazole ring itself, particularly 2-aminothiazoles via the Hantzsch reaction, various catalysts have been employed to improve efficiency, including silica-supported tungstosilisic acid under ultrasonic irradiation. researchgate.netresearchgate.netmdpi.com However, catalyst-free Hantzsch synthesis under solvent-free conditions has also been shown to be effective. organic-chemistry.org

Table 1: Catalytic Methods for Synthesis and Derivatization

Catalytic ReactionCatalyst/ReagentsPurposeReferences
Ullmann Condensation/Goldberg ReactionCopper (metal), Copper(I) salts (e.g., CuI), often with ligands (e.g., phenanthroline)C-N bond formation between acridine and amine precursors wikipedia.orgnih.govfrontiersin.org
Buchwald-Hartwig AminationPalladium catalystsC-N bond formation between acridine and amine precursors wikipedia.orgnih.gov
Click Chemistry (CuAAC)Copper(II) sulfate, Sodium ascorbateLinking acridine and other moieties with a triazole ring digitellinc.comorganic-chemistry.orgnih.gov
Suzuki-Miyaura CouplingPd(OAc)2/XantphosC-C bond formation for ring functionalization nih.gov
Hantzsch Thiazole SynthesisSilica supported tungstosilisic acid, Sc(OTf)3Formation of the thiazole ring nih.govmdpi.com
Copper-Promoted Cascade AnnulationCopper catalystOne-pot formation of acridine derivatives chemistryviews.org

Synthetic Strategies for Structural Analogs and Derivatives

The generation of structural analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. Modifications can be systematically introduced on the acridine ring, the thiazole moiety, or the linker connecting them.

Modifications on the Acridine Ring System

The tricyclic acridine core offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. rsc.orgresearchgate.net A common modification involves the oxidation of the central ring to form acridone (acridin-9(10H)-one) derivatives. researchgate.net These can be synthesized through the cyclization of N-phenylanthranilic acid precursors. researchgate.net

Substituents can be introduced onto the aromatic rings of the acridine system. For instance, amino substituents have been added to the A ring of pyrido[4,3,2-kl]acridines through regioselective electrophilic aromatic substitution reactions. nih.gov The synthesis of 9-substituted acridines is often achieved by starting with 9-chloroacridine and performing nucleophilic substitution. researchgate.net For example, reacting 9-chloroacridine with hydrazides can lead to the formation of acridine-thiosemicarbazide precursors for further elaboration. researchgate.net

Modern modular synthesis approaches allow for the construction of unsymmetric and multi-substituted acridines from simple precursors like o-alkyl nitroarenes, which can be easily functionalized. chemistryviews.org This method facilitates the incorporation of a wide variety of substituents onto the acridine scaffold. chemistryviews.org

Substitutions on the Thiazole Moiety

The thiazole ring is another key site for structural modification. The Hantzsch thiazole synthesis is a widely used method that allows for variation at positions 4 and 5 of the thiazole ring by choosing appropriate α-haloketones and thioureas. researchgate.netresearchgate.net This method reliably produces 1,3-thiazoles with diverse alkyl, aryl, or heterocyclic substituents. researchgate.net For example, reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine yields 4,5-substituted-2-aminothiazoles. nih.govmdpi.com These can then be further derivatized, for instance, by acylation of the 2-amino group. nih.govmdpi.com

Direct substitution on a pre-formed 2-aminothiazole ring is also possible. Halogenation, for instance, typically occurs at the 5-position, and the resulting 5-halothiazole can undergo nucleophilic substitution to introduce other functional groups. jocpr.com A variety of N,4-diaryl-1,3-thiazol-2-amines have been synthesized, where different aromatic rings can be introduced at the N-2 and C-4 positions, demonstrating the wide scope for substitution on the thiazole core. nih.gov

Table 2: Strategies for Thiazole Moiety Substitution

PositionSynthetic MethodExample PrecursorsReferences
C4/C5Hantzsch Synthesisα-haloketones (e.g., 2-bromoacetophenones), thiourea researchgate.net
N (Amine)Acylation / Alkylation2-aminothiazole, acyl chlorides, alkyl halides nih.govmdpi.com
C5Halogenation followed by Nucleophilic Substitution2-aminothiazole, Br2, strong nucleophiles jocpr.com
C4Hantzsch SynthesisSubstituted α-haloketones nih.gov

Linker Variation and Heterocyclic Ring Fusions

The use of click chemistry allows for the introduction of a 1,2,3-triazole ring as a stable, planar linker between the acridine scaffold and another moiety, which could be a thiazole or other heterocycle. nih.gov This strategy has been used to create acridine-triazole and acridine-thiadiazole hybrids. nih.gov

Furthermore, the thiazole or acridine rings can be fused with other heterocyclic systems to create more complex, polycyclic structures. Strategies exist for fusing pyrrole, pyridine, or pyrimidine (B1678525) rings onto the acridine nucleus. nih.govresearchgate.net For example, the Friedländer synthesis can be employed to construct quinoline (B57606) rings fused to other heterocycles. researchgate.net Similarly, the thiazole ring can be part of a larger fused system, such as benzothiazole. nih.govresearchgate.net The synthesis of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives demonstrates the fusion of a benzene (B151609) ring to the thiazole moiety. researchgate.net Other examples include the synthesis of imidazo[2,1-b] chemistryviews.orgbenzothiazoles from 2-aminobenzothiazole (B30445) derivatives. nih.gov

Stereoselective Synthesis and Chiral Derivatization

The introduction of chirality into molecules like this compound can be critical, as enantiomers often exhibit different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer. youtube.com

While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, general principles can be applied. Asymmetric synthesis can be achieved by using chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.gov For example, a molybdenum-catalyzed asymmetric allylic alkylation has been used to set stereocenters in a complex molecule, and highly diastereoselective Diels-Alder reactions with chiral oxazolidinone auxiliaries are also a powerful tool. nih.gov

Chiral derivatization is a common strategy to separate and analyze enantiomers. nih.gov This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated using standard chromatographic techniques on achiral stationary phases. nih.govresearchgate.net For a primary amine like that in the title compound, or for amino acid-based derivatives, common CDAs include o-phthalaldehyde (B127526) (OPA) used in combination with a chiral thiol like N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC). mdpi.com Other versatile agents include (+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and (+)- or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN). mdpi.com For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a known CDA that reacts with amino groups to form diastereomers that can be separated and analyzed. nih.gov These methods provide a clear pathway for the preparation and analysis of chiral derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, it is possible to map out the complete atomic framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acridine and thiazole rings, as well as the amine proton. The aromatic region will be particularly complex due to the eight protons of the acridine moiety, which would likely appear as a series of multiplets. The chemical shifts of these protons are influenced by the anisotropic effects of the fused aromatic system. The two protons on the thiazole ring would present as distinct signals, with their chemical shifts and coupling constants providing information about their electronic environment and connectivity. A broad singlet, exchangeable with D₂O, would be characteristic of the N-H proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this would include the carbons of the acridine and thiazole rings. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. For instance, the carbon atom attached to the amino group in the thiazole ring (C2) and the carbon atom of the acridine ring bonded to the exocyclic nitrogen (C9) would have characteristic chemical shifts. The presence of a quaternary sp³-hybridized carbon in related spirocyclic acridine derivatives has been observed around 70 ppm, a key indicator of such a structure. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acridine H1, H8MultipletAromatic Region
Acridine H2, H7MultipletAromatic Region
Acridine H3, H6MultipletAromatic Region
Acridine H4, H5MultipletAromatic Region
Thiazole H4Doublet~110-120
Thiazole H5Doublet~130-140
NHBroad Singlet-
Acridine C1, C8Aromatic RegionAromatic Region
Acridine C2, C7Aromatic RegionAromatic Region
Acridine C3, C6Aromatic RegionAromatic Region
Acridine C4, C5Aromatic RegionAromatic Region
Acridine C4a, C5aAromatic RegionAromatic Region
Acridine C8a, C9aAromatic RegionAromatic Region
Acridine C9-~150-160
Thiazole C2-~160-170
Thiazole C4-~105-115
Thiazole C5-~135-145

Note: The predicted values are based on the analysis of similar acridine and thiazole derivatives and may vary depending on the solvent and experimental conditions.

To resolve the ambiguities that may arise from the one-dimensional spectra, a series of two-dimensional NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the acridine and thiazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of protonated carbons in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons. nih.gov It is particularly crucial for identifying the connectivity between the acridine and thiazole moieties through the nitrogen bridge and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to confirm the conformation of the molecule, for instance, by showing through-space interactions between specific protons of the acridine and thiazole rings. In related acridine derivatives, NOESY has been instrumental in corroborating the structures of different conformers. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₆H₁₁N₃S), HRMS would provide an exact mass measurement with a high degree of accuracy, typically with mass errors of less than 3 ppm. nih.gov This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions. The observation of a prominent molecular ion peak in the mass spectrum that corresponds to the calculated molecular formula provides strong evidence for the compound's identity. researchgate.net

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₆H₁₁N₃S
Calculated Exact Mass277.0674
Observed m/z[M+H]⁺ 278.0747 (example)
Mass Error< 3 ppm (typical)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A notable feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibrations of the aromatic amine would be expected in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, the spectrum would display characteristic bands for the C=N and C=C stretching vibrations within the acridine and thiazole rings, as well as C-H stretching and bending vibrations for the aromatic protons.

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3350-3310Secondary Amine
Aromatic C-H Stretch3100-3000Acridine, Thiazole
C=N Stretch~1650-1550Acridine, Thiazole
Aromatic C=C Stretch~1600-1450Acridine, Thiazole
Aromatic C-N Stretch1335-1250Aryl-Amine
C-S Stretch~700-600Thiazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated System Characterization

Interactive Data Table: Expected UV-Vis Absorption Maxima

Solvent λ_max (nm) Transition Type
Ethanol~380-420π-π* (Acridine)
DMSO~385-425π-π* (Acridine)
Chloroform~375-415π-π* (Acridine)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. For related compounds, such as 2-(Acridin-9-ylimino)-3-dimethylamino-1,3-thiazolidin-4-one, X-ray analysis has revealed that the acridine and thiazolidine (B150603) ring systems are both non-planar and are oriented nearly perpendicular to each other due to steric hindrance. researchgate.net A similar perpendicular arrangement would be anticipated for this compound. This technique would also provide detailed information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Acridine Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.273
b (Å)19.16
c (Å)10.965
α (°)95.73
β (°)90.86
γ (°)75.91
Dihedral Angle (Acridine/Thiazolidine)99.69°

Data from a related compound, 2-(Acridin-9-ylimino)-3-dimethylamino-1,3-thiazolidin-4-one, for illustrative purposes. researchgate.net

Crystal Packing and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not extensively detailed in the available literature, the crystal packing and intermolecular forces can be inferred from studies on closely related derivatives. The crystal structures of acridine- and thiazole-containing compounds are typically governed by a combination of hydrogen bonding and π–π stacking interactions.

The thiazole moiety, particularly with an amino substituent, introduces the potential for strong intermolecular hydrogen bonds. For instance, in the crystal structures of related 2-aminothiazole derivatives, N—H···N hydrogen bonds are common, often leading to the formation of centrosymmetric dimers or extended chain motifs. nih.govresearchgate.net Therefore, in a hypothetical crystal of this compound, one would anticipate a complex network of interactions where π–π stacking of the acridine units is complemented by robust hydrogen bonding between the amino-thiazole groups of neighboring molecules, creating a highly organized and stable solid-state structure.

Table 1: Common Intermolecular Interactions in Acridine and Thiazole Derivatives

Interaction TypeParticipating MoietiesTypical Distance/GeometryReference
π–π StackingAcridine RingsParallel, offset, < 3.5 Å separation mdpi.com
N—H···N Hydrogen BondAmino Group & Thiazole/Pyridine NForms dimers or chains nih.govresearchgate.net
C—H···O Hydrogen BondAcridine/Thiazole C-H & Carbonyl OStabilizes crystal packing researchgate.net
C—H···π InteractionC-H bond & Aromatic RingContributes to packing efficiency researchgate.net

Conformational Analysis and Tautomeric Preferences

The conformational freedom of this compound is primarily defined by the rotation around the C9-N bond linking the acridine and thiazoleamine moieties. Due to significant steric hindrance between the hydrogens on the thiazole ring and the peri-hydrogens (at positions 1, 8) of the acridine core, a coplanar arrangement is highly unfavorable. Structural studies of similar 9-substituted acridines show that the substituent plane is often nearly perpendicular to the plane of the acridine skeleton. researchgate.netresearchgate.net For a related compound, 2-(Acridin-9-ylimino)-3-dimethylamino-1,3-thiazolidin-4-one, the dihedral angle between the acridine and thiazolidine ring systems was found to be 99.69°. researchgate.net A similar perpendicular conformation is expected for this compound.

A crucial aspect of this compound is the potential for prototropic tautomerism, a common feature in acridin-9-amines. nih.govuniver.kharkov.ua The molecule can exist in equilibrium between two forms: the amino tautomer (this compound) and the imino tautomer (N-(1,3-thiazol-2-yl)acridin-9(10H)-imine).

Amino form: Features an exocyclic C-N single bond and an aromatic acridine ring.

Imino form: Features an exocyclic C=N double bond, with one proton transferred to the acridine ring nitrogen (N10).

Studies on a wide range of acridin-9-amines have shown that the imino tautomer is often the more stable form in the ground electronic state, both in solution and in the solid state. nih.govuniver.kharkov.ua This preference is influenced by the solvent polarity and the electronic nature of the substituents. nih.gov Theoretical calculations and NMR studies on analogous compounds confirm the prevalence of the imino structure. chempap.orgresearchgate.net Therefore, it is highly probable that this compound exists predominantly in its imino tautomeric form under ambient conditions.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Induced Chirality Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the interactions of molecules with chiral environments. While this compound is itself achiral, its interaction with chiral macromolecules such as DNA or proteins can induce a CD signal.

The planar acridine ring is a classic DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. nih.gov This mode of binding places the achiral acridine chromophore into the inherently chiral environment of the DNA, resulting in an induced CD (ICD) spectrum. The sign and magnitude of the ICD signal can provide valuable information about the geometry of the intercalation complex and the orientation of the acridine moiety relative to the DNA base pairs.

Although specific CD spectroscopic studies for this compound were not identified in the surveyed literature, the known behavior of acridine derivatives makes CD spectroscopy an essential tool for any investigation into its potential as a biological probe or therapeutic agent. Such studies would be critical for confirming its binding mode to DNA or for characterizing its interactions within the chiral binding pockets of proteins.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yield Determinations

Fluorescence spectroscopy is used to characterize the electronic transitions and de-excitation pathways of this compound. The photophysical properties of acridine derivatives are highly sensitive to their substitution pattern and environment. researchgate.netirbis-nbuv.gov.ua

The fluorescence of 9-aminoacridine derivatives is intrinsically linked to their tautomeric state. Research has demonstrated that for many such compounds, only one of the tautomers (either amino or imino) is fluorescent, while the other is non-emissive or only weakly so. nih.govuniver.kharkov.ua This phenomenon arises because the non-emissive tautomer often has a rapid non-radiative decay pathway, such as intersystem crossing, which efficiently quenches any potential fluorescence. nih.gov Given that the imino form is likely dominant in the ground state, the observed fluorescence would depend on whether the imino form is emissive or if a ground- or excited-state tautomeric shift to the emissive amino form occurs.

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a key parameter. For related sulfur-containing heterocyclic acridine derivatives, high quantum yields have been reported. researchgate.net However, for some acridin-9-ylthioureas, fluorescence is relatively low but can be significantly enhanced upon structural modification. chempap.org Novel acridin-9(10H)-one based materials have achieved exceptionally high fluorescence quantum yields, reaching up to 94.9%. rsc.org The specific quantum yield of this compound would depend on the balance between radiative (fluorescence) and non-radiative decay rates, which is influenced by its specific tautomeric state and solvent environment.

Table 2: Representative Photophysical Data for Related Acridine and Purine Systems

Compound/SystemExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Solvent/ConditionsReference
Acridine (protonated form)~360-400~410-480Varies with pHEthanol irbis-nbuv.gov.ua
9-AcrylamidoacridineNot specifiedNot specified0.15Ethanol researchgate.net
3,6-DPXZ-ADNot specified~5500.949Doped film rsc.org
2-Amino-6-triazolyl-7-deazapurines~340-360~420-5100.28 - 0.74Acetonitrile, THF beilstein-journals.org

Note: Data for the specific title compound is not available and this table serves to provide context from related molecular systems.

Molecular Interactions and Mechanistic Studies

Nucleic Acid Interactions

The planar aromatic structure of the acridine (B1665455) core is a strong indicator of its potential to interact with DNA. Research has predominantly focused on the intercalative binding mode of acridine derivatives, a process that underpins many of their biological effects.

DNA Intercalation Mechanisms and Binding Energetics

Derivatives of N-acridin-9-yl-1,3-thiazol-2-amine have been shown to interact with calf thymus DNA (ctDNA) primarily through intercalation. This mechanism involves the insertion of the planar acridine moiety between the base pairs of the DNA double helix. Evidence for this mode of binding is derived from various spectroscopic techniques.

UV-Vis titration studies of acridine-thiazolidinone derivatives, which share the core acridine structure, have demonstrated hypochromicity and slight shifts in the maximum absorption wavelength upon addition of ctDNA. researchgate.net This phenomenon is a hallmark of intercalation, suggesting that the electron-rich DNA donates electrons to the π-orbitals of the acridine system, stabilizing the orbitals and increasing the energy gap between the π and π* orbitals. researchgate.net

Fluorescence quenching experiments further support the intercalative binding model. The intrinsic fluorescence of these compounds is typically quenched in the presence of DNA, which can be attributed to the close proximity of the fluorophore to the DNA bases, leading to energy transfer.

Binding affinities have been quantified through the calculation of intrinsic binding constants (Kb). For a series of 3-(acridin-9-yl)methyl-2-substituted imino-1,3-thiazolidin-4-ones, Kb values were found to be in the range of 0.79 × 10⁵ to 2.85 × 10⁵ M⁻¹. mdpi.comnih.gov Similarly, acridine N-acylhydrazone derivatives exhibited Kb values in the order of 10³ M⁻¹, with the specific value influenced by the nature of the substituents. nih.gov Thermal denaturation studies have also provided evidence for intercalation, showing an increase in the melting temperature (Tm) of DNA upon binding of these compounds, which indicates stabilization of the double helix.

Table 1: DNA Binding Parameters for Acridine Derivatives

Derivative Class Method Binding Constant (Kb) Reference
3-(Acridin-9-yl)methyl-2-imino-1,3-thiazolidin-4-ones UV-Vis Titration, Fluorescence Quenching 0.79 × 10⁵ – 2.85 × 10⁵ M⁻¹ mdpi.comnih.gov
Acridine N-acylhydrazone derivatives UV-Vis Spectroscopy ~3.18 × 10³ M⁻¹ nih.gov

RNA Binding Studies and Recognition Mechanisms

The interaction of this compound and its derivatives with RNA is a less explored area compared to their DNA binding properties. While the planar acridine ring has the potential to intercalate into double-stranded regions of RNA or bind to other structural motifs, specific studies detailing these interactions, including binding affinities and recognition mechanisms, are limited. Given that some acridine derivatives can interact with ribosomes, it is plausible that RNA binding plays a role in their biological activity. nih.gov

Protein and Enzyme Binding Interactions

In addition to nucleic acids, this compound and its derivatives can interact with and modulate the function of various proteins and enzymes. This is a critical aspect of their mechanism of action, particularly in the context of their potential therapeutic applications.

Mechanisms of Enzyme Inhibition (e.g., Topoisomerases, Kinases, Cholinesterases)

Topoisomerases: Acridine derivatives are well-known inhibitors of topoisomerases, enzymes that regulate DNA topology. researchgate.net Several studies have demonstrated the ability of acridine-based compounds to inhibit both topoisomerase I and II. mdpi.comnih.govnih.govresearchgate.net The mechanism of inhibition often involves the stabilization of the covalent enzyme-DNA intermediate, leading to DNA strand breaks and subsequent cell death. For example, certain acridine-thiosemicarbazone derivatives have been shown to inhibit the relaxation of supercoiled DNA by topoisomerase IIα. researchgate.net Similarly, some 3,9-disubstituted acridines have been found to be potent inhibitors of topoisomerase I. nih.gov The inhibitory activity is often concentration-dependent, and the specific mechanism can vary between different derivatives.

Kinases: Protein kinases, which are crucial regulators of cellular signaling pathways, have also been identified as targets for acridine-thiazole derivatives. Certain N-(4-phenyl-3-(substituted phenyl)thiazol-2(3H)-ylidene)acridin-9-amine derivatives have been screened for their kinase inhibition activities, with some compounds showing moderate inhibition of cyclin-dependent kinases (CDKs) like CDK1. frontiersin.org The thiazole (B1198619) and iminothiazole moieties are recognized as important pharmacophores in the development of kinase inhibitors. frontiersin.org

Table 2: Enzyme Inhibition by Acridine Derivatives

Enzyme Target Derivative Class Observed Effect Reference
Topoisomerase I/II Acridine-thiosemicarbazone derivatives Inhibition of DNA relaxation researchgate.net
Topoisomerase I 3,9-Disubstituted acridines Potent inhibition nih.gov
Cyclin-dependent kinase 1 (CDK1) N-(4-phenyl-3-(substituted phenyl)thiazol-2(3H)-ylidene)acridin-9-amines Moderate inhibition (IC₅₀ = 8.5 µM for one derivative) frontiersin.org

Binding Site Characterization and Allosteric Modulation Studies

The interaction of small molecules with biological targets is fundamental to their pharmacological effects. For compounds like this compound, the planar acridine ring and the heterocyclic thiazole ring are expected to play significant roles in binding.

Molecular docking and computational studies on various thiazole and acridine derivatives have consistently highlighted the importance of non-covalent interactions in their binding to protein targets. These interactions primarily include:

Van der Waals forces and hydrophobic interactions: The aromatic nature of the acridine and thiazole rings facilitates hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket.

Hydrogen bonding: The nitrogen and sulfur atoms in the thiazole ring, as well as the nitrogen in the acridine ring and the amine linker, can act as hydrogen bond donors or acceptors, forming specific connections with the target protein. nih.gov

While direct binding site characterization for this compound is not extensively documented, research on related compounds provides valuable insights. For instance, molecular docking studies of other acridine-thiazole derivatives have shown their ability to fit into specific enzymatic clefts, such as those of topoisomerase. nih.gov

Allosteric Modulation:

Recent studies have demonstrated that thiazole derivatives can act as allosteric modulators of receptors. nih.govnih.govmdpi.com Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or inhibit the receptor's activity.

For example, certain thiazole carboxamide derivatives have been identified as negative allosteric modulators of GluA2 AMPA receptors. nih.gov These compounds were found to significantly reduce the current amplitude and influence the deactivation and desensitization rates of the receptor. nih.gov Docking simulations suggested that these thiazole derivatives interact with an allosteric site on the GluA2-AMPA receptor. nih.gov

Another study on thiazole-(5-aryl)oxadiazole hybrids reported their potential as allosteric inhibitors of alkaline phosphatase. nih.gov Computational studies supported the experimental findings, indicating that these molecules bind to an allosteric site on the enzyme. nih.gov

Given these findings, it is plausible that this compound could also exhibit allosteric modulatory effects on certain biological targets. The presence of both the acridine and thiazole moieties could allow for complex interactions with allosteric binding pockets, potentially leading to the modulation of protein function. Further experimental investigation is required to explore this possibility.

Binding to Serum Albumins (e.g., BSA, HSA) and Transport Mechanisms

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs. The binding of a compound to serum albumin can significantly affect its bioavailability, distribution, and metabolism.

Spectroscopic and molecular modeling studies on acridine-1,3-thiazolidin-4-one derivatives have provided detailed insights into their interaction with HSA. nih.gov These studies revealed that the binding of these derivatives to HSA is a spontaneous process, driven primarily by van der Waals forces and hydrogen bonding. nih.gov

The binding affinity of these derivatives was found to be within an optimal range for transportation and distribution within the body. nih.gov Molecular docking simulations identified the binding site for these acridine-thiazolidinone derivatives as subdomain IB (also known as Site III) of HSA. nih.gov This binding was also shown to induce conformational changes in the HSA molecule. nih.gov

Fluorescence quenching is a common technique used to study the binding of small molecules to proteins like BSA and HSA. In such studies with various compounds, the quenching of the intrinsic fluorescence of the protein upon addition of the ligand indicates an interaction. The quenching mechanism can be either static (formation of a ground-state complex) or dynamic (collisional quenching). For many drug-protein interactions, a static quenching mechanism is observed, indicating the formation of a stable complex. google.comcapes.gov.br

The following table summarizes the binding parameters for the interaction of acridine-1,3-thiazolidin-4-one derivatives with HSA, as determined by fluorescence spectroscopy.

DerivativeBinding Constant (K) (x 10⁵ M⁻¹)Number of Binding Sites (n)
4a 0.03 - 5.87~1
4b 0.03 - 5.87~1
4c 0.03 - 5.87~1
4d 0.03 - 5.87~1

Data adapted from a study on acridine-1,3-thiazolidin-4-one derivatives. nih.gov

These findings suggest that this compound is likely to bind to serum albumins, which would be a key factor in its pharmacokinetic profile. The acridine and thiazole moieties would contribute to the binding affinity through a combination of hydrophobic and hydrogen bonding interactions within the binding pockets of these transport proteins.

Membrane Interactions and Permeation Mechanisms at the Molecular Level

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. The interaction of this compound with lipid bilayers is expected to be influenced by its lipophilic acridine component and the more polar thiazole-amine portion.

Molecular dynamics (MD) simulations have been instrumental in elucidating the interactions of acridine derivatives with lipid membranes. nih.gov Studies on novel N-acridine thiosemicarbazones have revealed that these molecules can penetrate the lipid bilayer. nih.gov The localization within the membrane, however, can vary depending on the specific substituents. Some derivatives are able to translocate to the hydrophobic core of the bilayer, while others remain closer to the membrane surface. nih.gov

The general mechanism for the permeation of poorly water-soluble drugs often involves initial adsorption to the membrane surface, followed by insertion into the lipid bilayer. mdpi.com MD simulations have shown that for some hydrophobic drugs, this process can be facilitated by shuttle mechanisms involving bile micelles or direct interaction with the membrane from drug aggregates. mdpi.com

For this compound, the planar acridine ring is likely to intercalate between the lipid acyl chains, while the thiazole-amine group may interact with the polar head groups of the phospholipids. The balance of these interactions will determine the depth of penetration and the rate of translocation across the membrane.

The following table outlines the key steps and molecular interactions involved in the membrane permeation of related acridine compounds, as suggested by molecular dynamics studies.

Stage of PermeationKey Molecular Interactions
Adsorption to Membrane Surface Electrostatic interactions between the compound and lipid head groups.
Insertion into the Bilayer Hydrophobic interactions of the acridine ring with the lipid acyl chains.
Translocation across the Membrane Diffusion through the hydrophobic core of the membrane.
Desorption from the Inner Leaflet Release into the cytoplasm.

These molecular-level insights into membrane interactions are crucial for understanding how this compound might reach its intracellular targets.

Investigations into Molecular Pathways of Cellular Uptake (e.g., transporter recognition)

While passive diffusion across the cell membrane is a possible route of entry for lipophilic compounds, many drugs utilize specific transporter proteins for their cellular uptake. The structural features of this compound, particularly the presence of nitrogen-containing heterocyclic rings, suggest that it could be a substrate for one or more solute carrier (SLC) or ATP-binding cassette (ABC) transporters.

Research into the cellular uptake of related compounds has provided some clues. For instance, studies on thiazole-containing modafinil (B37608) analogues have identified the dopamine (B1211576) transporter (DAT) as a key protein involved in their mechanism of action, suggesting that these compounds can be recognized and transported by monoamine transporters. nih.gov

Furthermore, the cellular uptake of many pharmaceutical drugs has been shown to be mediated by transporters that normally handle endogenous metabolites. manchester.ac.uk This "metabolite-likeness" allows drugs to "hitchhike" on these transport systems to enter cells. manchester.ac.uk The thiazole ring is a component of vitamin B1 (thiamine), and it is conceivable that this compound could be recognized by thiamine (B1217682) transporters or other nutrient transporters. nih.gov

The efflux of acridine derivatives from cells can be mediated by P-glycoprotein (P-gp), an ABC transporter known for its role in multidrug resistance. nih.gov The incorporation of an acridine moiety into some drug scaffolds has been explored as a strategy to promote lysosomal targeting through P-gp-mediated transport. nih.gov

Identifying the specific transporters involved in the uptake and efflux of this compound is essential for a complete understanding of its cellular pharmacology. This would require dedicated experimental studies, such as uptake assays in cells with known transporter expression profiles or knockout models.

The following table lists potential transporter families that could be involved in the cellular uptake of this compound, based on the transport of related compounds.

Transporter FamilyPotential Role in Uptake/EffluxRationale based on Related Compounds
Solute Carrier (SLC) Transporters UptakeThiazole-containing compounds can be substrates for monoamine transporters like DAT. nih.gov
ATP-Binding Cassette (ABC) Transporters EffluxAcridine derivatives can be substrates for P-glycoprotein (ABCB1). nih.gov

Structure Activity Relationship Sar Studies for Molecular Recognition and Activity

Impact of Substituents on Acridine (B1665455) Ring for Target Binding Affinity and Specificity

The planar, tricyclic acridine ring is a well-established DNA intercalator, a property that underpins the biological activity of many of its derivatives. nih.govrsc.orgmdpi.com The electronic and steric nature of substituents on the acridine core can significantly modulate this intercalative ability and introduce new interactions with biological targets, thereby influencing binding affinity and specificity. nih.gov

Research has shown that the introduction of certain substituents on the acridine ring can enhance the antitumor activity of related compounds. For instance, the presence of a 4-CH3 group on the acridine ring appears to facilitate drug translocation, possibly by sterically hindering binding to non-target sites. nih.gov Conversely, an unprotected amino group (–NH2) on the acridine ring has been found to be detrimental to in vivo antitumor activity, whereas acetyl or monomethyl protected amino groups can inhibit tumor growth. nih.gov

The number and position of substituents are also critical factors. Increasing the number of substituents can disrupt the essential lipophilic-hydrophilic balance of the molecule, potentially diminishing its activity. nih.gov For example, acridine derivatives with both 4-CH3 and 3-NH2, NHCOCH3, or NO2 substituents showed reduced activity. nih.gov This suggests a limited tolerance for bulk at certain positions on the acridine scaffold. nih.gov Asymmetrically 3,5-disubstituted analogs, however, have shown promise. nih.gov

In a series of acridine-triazole-pyrimidine hybrids, molecular dynamics simulations indicated that the acridine moiety intercalates with DNA bases, and this interaction is crucial for the compound's topoisomerase inhibitory activity. nih.gov The substitution pattern on the acridine ring can influence the stability and geometry of this DNA-drug complex.

Compound Series Acridine Ring Substituent Impact on Activity Reference
9-Anilinoacridines4-CH3Promotes drug translocation nih.gov
9-Anilinoacridines3-NH2 (unprotected)Detrimental to in vivo activity nih.gov
9-Anilinoacridines3-NHCOCH3 or 3-NHCH3Can inhibit tumor growth nih.gov
9-Anilinoacridines3,6-disubstitutedLimited bulk tolerance nih.gov
Acridine-triazole-pyrimidine hybridsVariedAffects DNA intercalation and topoisomerase inhibition nih.gov

Influence of Thiazole (B1198619) Moiety Modifications on Interaction Profiles

The thiazole ring serves as a versatile pharmacophore in drug design, contributing to a wide range of biological activities. researchgate.netmdpi.comnih.gov In the context of N-acridin-9-yl-1,3-thiazol-2-amine, modifications to the thiazole moiety can significantly alter the compound's interaction profile with its biological targets. The thiazole ring, being an aromatic system with free-moving pi (π) electrons, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com

Studies on related thiazole-containing compounds have demonstrated the importance of substituents on this ring for biological activity. For example, in a series of thiazole derivatives, the presence of a phenyl group on the side chain was found to be essential for activity. mdpi.com In another study on thiazole-integrated compounds, a pyrrolidine (B122466) ring attached to the thiazole moiety was shown to enhance anticonvulsant activity. mdpi.com

In the development of acridinyl-thiazolino derivatives, various substitutions on a phenyl ring attached to the thiazole nitrogen were explored. researchgate.net These modifications led to compounds with varying anti-inflammatory, analgesic, and kinase inhibition activities, highlighting the sensitivity of the biological response to the substitution pattern on the thiazole part of the molecule. researchgate.net For instance, one derivative with specific methoxy (B1213986) and methyl substitutions exhibited moderate CDK1 inhibition activity. researchgate.net

Compound Series Thiazole Moiety Modification Observed Effect Reference
General Thiazole DerivativesPhenyl group on side chainEssential for activity mdpi.com
Thiazole-integrated compoundsAttached pyrrolidine ringEnhanced anticonvulsant activity mdpi.com
Acridinyl-thiazolino derivativesSubstituted phenyl on thiazole nitrogenVaried anti-inflammatory, analgesic, and kinase inhibition researchgate.net
2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridinesVaried substituentsPotent and selective acyl-ACP thioesterase inhibition beilstein-journals.org

Role of Linker Length, Flexibility, and Hybridization in Molecular Interactions

In hybrid molecules, the linker can be more than just a spacer. For instance, in a series of urea-thiazole/benzothiazole (B30560) hybrids, a triazole ring was used as a linker. nih.gov The triazole linker is metabolically stable and possesses hydrogen bond donor and acceptor properties, enabling it to form specific interactions with target enzymes or receptors. nih.govnih.gov This highlights how the linker itself can be a pharmacophoric element contributing to the biological activity.

The nature of the linker can also influence the kinetic stability of the drug-target complex. In 4'-(9-acridinylamino)alkanesulfonanilides, varying the linker at the 4-position of the aniline (B41778) ring had a substantial effect on the kinetic stability of the DNA-drug complex. nih.gov Specifically, a sulfonamide linker was found to destabilize the complex, whereas replacing it with a carboxamide (–CONH) group reversed this effect. nih.gov

The synthesis of acridine-triazole and acridine-thiadiazole derivatives has shown that the introduction of aroyl thiourea (B124793), triazolethione, or thiadiazole groups as part of the linker between the acridine core and another aromatic system can lead to compounds with significant antitumor activity. mdpi.com The structure of the linker directly impacts the potency of these hybrid molecules. mdpi.com

Stereochemical Effects on Binding and Molecular Recognition

While specific stereochemical studies on this compound are not extensively reported in the provided context, the principles of stereochemistry are fundamental to molecular recognition in drug-target interactions. The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities.

In related heterocyclic systems, the importance of stereochemistry has been noted. For example, the design of inhibitors for acyl-ACP thioesterases based on scaffolds like cinmethylin (B129038) and methiozolin, which contain stereocenters, indicates that the three-dimensional arrangement of atoms is critical for their herbicidal activity. beilstein-journals.org Although some newer lead structures are achiral, the established importance of stereoisomerism in related compounds suggests that the introduction of chiral centers in the this compound scaffold could lead to more potent and selective agents.

The spatial arrangement of substituents can influence how a molecule fits into the binding pocket of a protein or intercalates into DNA. Even subtle changes in stereochemistry can lead to steric clashes or the loss of key interactions, such as hydrogen bonds or hydrophobic contacts, resulting in a dramatic decrease in binding affinity and biological activity.

Pharmacophore Modeling and Ligand-Based Design for this compound Scaffold

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity. nih.gov For the this compound scaffold, pharmacophore models can be developed based on a set of active compounds to guide the design of new derivatives with improved potency and selectivity.

Ligand-based design, which relies on the knowledge of active molecules, is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a series of active this compound analogs, a common pharmacophore hypothesis can be generated. This model can then be used as a 3D query to screen virtual compound libraries to identify novel chemical entities with the desired biological activity. nih.gov

For instance, in the study of 1,3-thiazole derivatives as cholinesterase inhibitors, molecular docking was used to gain insight into the stabilizing interactions between the thiazole compounds and the active site of the target enzymes. academie-sciences.fr Such computational studies are integral to understanding the SAR at a molecular level and can be applied to the this compound scaffold.

The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of molecules with their biological activity, can further refine the drug design process. nih.gov These models can predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates and streamlining the discovery pipeline.

Advanced Applications of N Acridin 9 Yl 1,3 Thiazol 2 Amine in Research

Fluorescent Probes for Biomolecular Studies

The core structure of N-acridin-9-yl-1,3-thiazol-2-amine is built upon the 9-aminoacridine (B1665356) chromophore, a planar aromatic system renowned for its fluorescent properties and its ability to intercalate into DNA. This inherent fluorescence is highly sensitive to the molecule's local environment, making its derivatives excellent candidates for fluorescent probes that can report on binding events or changes in their surroundings.

Fluorescence Quantum Yield, Lifetime, and Stokes Shift Characterization

The efficacy of a fluorescent probe is defined by key photophysical parameters, including its fluorescence quantum yield (ΦF), fluorescence lifetime (τ), and Stokes shift. The quantum yield measures the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state. A large Stokes shift, the difference between the absorption and emission maxima, is desirable to minimize self-quenching and improve signal detection.

While specific quantitative data for this compound is not extensively detailed in the available literature, the properties of closely related compounds provide significant insight. For instance, certain acridine (B1665455) isothiourea salts have been shown to exhibit a fluorescence intensity more than 100 times higher than the 9-isothiocyanatoacridine (B1218491) standard, indicating a potential for high quantum yields within this class of molecules. researchgate.net Furthermore, N-arylamino-substituted acridizinium derivatives, which are structurally analogous, are designed as "light-up" probes. nih.gov These molecules are almost non-fluorescent in solution but become intensely fluorescent upon binding to biomolecules, suggesting a dramatic increase in quantum yield due to restricted intramolecular motion in the bound state. nih.gov

Environmental Sensitivity and Sensing Applications in Biological Systems (e.g., DNA, RNA, proteins)

The fluorescence of acridine derivatives is often highly sensitive to the polarity and viscosity of their environment, a property that is exploited in sensing applications. This environmental sensitivity is particularly pronounced when these molecules interact with biological macromolecules like DNA, RNA, and proteins.

Several studies have highlighted the use of structurally similar acridine-thiazolidinone derivatives as high-affinity DNA binding agents. nih.govresearchgate.net These compounds have been shown to interact with calf thymus DNA primarily through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. ias.ac.in This binding event can be monitored by changes in the molecule's fluorescence. For example, N-arylamino-substituted acridizinium derivatives display a 10- to 50-fold increase in fluorescence intensity upon binding to calf thymus DNA or bovine serum albumin (BSA), a common protein model. nih.gov This "light-up" response makes them ideal for quantifying nucleic acids and proteins. nih.gov

The strength of this interaction is quantified by the binding constant (Kb), with higher values indicating stronger affinity. Spectrofluorimetric titrations have determined binding constants for some acridine-thiazolidinone derivatives to be in the range of 105 to 106 M-1. nih.govias.ac.in Fluorescence quenching experiments, which measure the decrease in fluorescence intensity of a DNA-bound dye (like ethidium (B1194527) bromide) upon displacement by the test compound, further corroborate this intercalative binding mode. ias.ac.in The efficiency of this quenching is described by the Stern-Volmer constant (KSV). ias.ac.in

Derivative ClassAnalyteBinding Constant (Kb) (M-1)Stern-Volmer Constant (KSV) (M-1)Reference
Acridine-thiazolidinones (2a-2c)Calf Thymus DNA1.37 x 106 - 5.89 x 106Not Reported nih.gov
3-(acridin-9-yl)methyl-2-imino-thiazolidin-4-ones (5a-d)Calf Thymus DNA0.79 x 105 - 2.85 x 1053,360 - 17,950 ias.ac.in
N-arylamino-acridiziniumsCalf Thymus DNANot ReportedNot Reported nih.gov
N-arylamino-acridiziniumsBovine Serum Albumin (BSA)Not ReportedNot Reported nih.gov

Chemosensors for Ion and Small Molecule Detection

A chemosensor is a molecule designed to bind selectively to a specific analyte (like a metal ion or a small organic molecule) and signal the event through a measurable change, often in its fluorescence.

Selectivity and Sensitivity for Specific Analytes

The application of this compound or its immediate derivatives as chemosensors for specific ions or small molecules is not a well-documented area in the reviewed scientific literature. While the scaffold possesses potential coordinating sites (nitrogen and sulfur atoms), research has primarily focused on its interactions with macromolecules rather than small analytes. The development of selective chemosensors typically requires the incorporation of specific receptor units tailored to the target analyte, a research avenue that remains to be explored for this particular compound family.

Mechanisms of Sensing (e.g., photoinduced electron transfer, charge transfer)

Although specific examples are lacking, the potential sensing mechanisms for an this compound-based chemosensor can be inferred from its structure and the general principles of fluorescent sensor design. Two common mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov

In a PET sensor, the fluorescence of the fluorophore (acridine) is normally quenched by a nearby electron-rich receptor. Upon binding of an analyte (e.g., a metal cation) to the receptor, the electron-donating ability of the receptor is diminished, which inhibits the PET process and "turns on" the fluorescence. The electron-rich thiazole (B1198619) ring and amino linker could potentially act as part of a PET receptor system.

In an ICT sensor, the molecule has electron-donating and electron-accepting parts. Upon excitation with light, an electron moves from the donor to the acceptor, and the resulting emission is highly sensitive to the environment and to analyte binding. The acridine and thiazole moieties could be modulated to function as donor-acceptor pairs to facilitate such a mechanism.

Applications in Materials Science

The robust photophysical properties and high thermal stability of the acridine core make it an attractive component for advanced functional materials, particularly in the field of optoelectronics.

Research into related acridin-9(10H)-one derivatives has demonstrated their significant potential in materials science. rsc.org For example, a novel compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, was designed as a thermally activated delayed fluorescence (TADF) emitter for use in Organic Light-Emitting Diodes (OLEDs). rsc.org This material exhibited a very high fluorescence quantum yield of 94.9% and a short delayed fluorescence lifetime of 1.6 µs. rsc.org When used as a dopant emitter in an OLED, it resulted in a device with excellent performance, including a low turn-on voltage of 2.2 V, a high external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W⁻¹. rsc.org These results highlight the promise of the acridine scaffold, to which this compound belongs, for the development of next-generation lighting and display technologies.

Organic Semiconductors and Optoelectronic Materials

Research into related heterocyclic systems suggests that thiazole derivatives are valuable in the development of materials for light-emitting diodes (LEDs), molecular switches, and light-harvesting applications. researchgate.net The combination of the chromophoric acridine unit and the electronically versatile thiazole ring in this compound suggests its potential as an active component in optoelectronic devices. The intramolecular charge transfer characteristics that can arise between the electron-donating thiazole and the electron-accepting acridine could be harnessed for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Dyes and Pigments for Advanced Applications

The extended π-conjugated system of this compound is characteristic of organic dyes. Acridine derivatives are known for their use as building blocks in the synthesis of fluorescent probes and other dye systems. nih.gov The fusion of the acridine and thiazole rings is expected to result in significant absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, a primary requirement for a dye molecule.

The specific photophysical properties, such as the absorption maximum (λmax), emission maximum (λem), and quantum yield, would be determined by the electronic interplay between the two ring systems. These properties can often be tuned by chemical modification, making such compounds highly adaptable for specific applications. For instance, they could be investigated as sensitizers in dye-sensitized solar cells (DSSCs) or as fluorescent labels in bio-imaging, where the acridine moiety's known ability to interact with biological molecules could be an advantage.

Below is a table outlining the projected photophysical properties and potential applications based on the characteristics of the acridine and thiazole components.

PropertyProjected CharacteristicPotential Application
Absorption Spectrum Strong absorption in UV-Visible rangeOrganic Pigments, UV-Filters
Fluorescence Potential for high quantum yield emissionFluorescent Probes, Bio-imaging
Solvatochromism Shift in absorption/emission with solvent polarityChemical Sensors, Environmental Probes
Photo-stability Enhanced by rigid aromatic structureLong-lasting Dyes, Coatings

DNA-Based Materials and Hydrogels

One of the most extensively studied properties of the acridine scaffold is its ability to function as a DNA intercalator. nih.gov The planar, aromatic nature of the acridine ring allows it to insert itself between the base pairs of a DNA double helix. nih.gov This interaction is primarily stabilized by π-π stacking forces between the acridine system and the DNA bases. nih.gov Research on acridine-triazole hybrids has demonstrated that this intercalating ability can be retained and even enhanced in more complex molecular structures. nih.gov

This strong and specific interaction with DNA opens up the possibility of using this compound as a building block for novel DNA-based materials. For example, it could be used to cross-link DNA strands to form hydrogels. These DNA hydrogels, which are biocompatible and biodegradable, have potential applications in drug delivery, tissue engineering, and as smart materials that respond to specific biological stimuli. The thiazole portion of the molecule could be further functionalized to control the gel's properties or to attach other active molecules.

Potential as Ligands in Coordination Chemistry and Metal Complexation

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. Thiazole-based compounds are recognized as versatile and polyfunctional heterocyclic ligands capable of coordinating with a wide array of metal ions. researchgate.net

The potential coordination sites within the molecule are the nitrogen atom of the acridine ring and both the nitrogen and sulfur atoms of the thiazole ring. This allows the molecule to act as a multidentate ligand, binding to a metal center through multiple points of attachment, which typically results in the formation of stable chelate complexes. Studies on structurally similar compounds, such as 2-(acridin-9-ylimino)-3-dimethylamino-1,3-thiazolidin-4-one, have shown that the thiazole-acridine framework can indeed form complexes with transition metals like palladium. researchgate.net

The resulting metal complexes could exhibit novel catalytic, magnetic, or photophysical properties. For instance, coordination to a luminescent metal ion (e.g., lanthanides) could lead to materials with unique light-emitting properties for use in sensors or OLEDs.

The table below details the potential coordination sites and the types of metal complexes that could be formed.

Potential Coordination SiteAtom TypePotential Ligand BehaviorExample Metal Ions
Acridine Ring NitrogenNitrogenMonodentate or part of a chelateRu(II), Pt(II), Pd(II)
Thiazole Ring NitrogenNitrogenMonodentate or part of a chelateCu(II), Zn(II), Co(II)
Thiazole Ring SulfurSulfurMonodentate or part of a chelateAg(I), Au(I), Hg(II)
Multiple Sites CombinedN,N- or N,S-donorsBidentate or Tridentate ChelatorRh(III), Ir(III), Fe(III)

Future Research Directions and Unexplored Avenues for N Acridin 9 Yl 1,3 Thiazol 2 Amine

The hybrid compound N-acridin-9-yl-1,3-thiazol-2-amine stands at the intersection of two pharmacologically significant heterocyclic systems: acridine (B1665455) and thiazole (B1198619). The planar acridine ring is well-known for its ability to intercalate with DNA, while the thiazole ring is a versatile scaffold found in numerous biologically active compounds. rsc.orgnih.gov The fusion of these two moieties presents a promising platform for developing novel molecules with unique properties. This section outlines future research directions and unexplored avenues that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for N-acridin-9-yl-1,3-thiazol-2-amine derivatives?

A typical synthesis involves coupling acridine derivatives with thiazol-2-amine precursors. For example, 5-chlorothiazol-2-amine can react with substituted benzoyl chlorides in pyridine under ambient conditions to form amide-linked derivatives . Alternative routes include nucleophilic substitution or cyclization reactions using thiourea derivatives, as demonstrated in the synthesis of structurally related 1,3-thiazol-2-amines . Purity is ensured via column chromatography and recrystallization from methanol or ethanol .

Q. How is the crystal structure of this compound derivatives characterized?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation from polar solvents (e.g., methanol). Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers like Bruker APEXII CCD. Structures are solved with SHELXS/SHELXD and refined using SHELXL, with hydrogen atoms placed geometrically and refined via riding models . Key parameters include unit cell dimensions (e.g., a = 6.1169 Å, b = 7.4708 Å for a monoclinic system) and intermolecular interactions like C–H···Cl or N–H···N hydrogen bonds .

Advanced Research Questions

Q. How do computational methods predict tautomerism and electronic properties in this compound derivatives?

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for these compounds?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. For instance, in vitro antimicrobial activity of thiazol-2-amines may show pH-dependent efficacy due to protonation effects . In vivo validation in rodent models requires dose optimization and metabolite profiling. For corticotropin-releasing factor (CRF) receptor antagonists, structural modifications (e.g., trifluoromethyl groups) enhance blood-brain barrier penetration, reconciling in vitro binding affinity with in vivo efficacy .

Q. What strategies optimize the molecular design of this compound derivatives for enhanced bioactivity?

Key strategies include:

  • Substituent tuning : Electron-withdrawing groups (e.g., Cl, CF₃) on the acridine or thiazole rings improve antimicrobial or anticancer activity by altering electron density .
  • Hybrid pharmacophores : Conjugation with benzamide or triazine moieties enhances enzyme inhibition (e.g., PFOR enzyme targeting in anaerobic pathogens) .
  • Crystallographic insights : Intermolecular interactions (e.g., π-π stacking in crystal packing) guide solubility and stability improvements .

Methodological Considerations

Q. How are structural validation and refinement performed for these compounds?

Post-crystallography, structures are validated using tools like PLATON and CCDC Mercury. SHELXL refinement includes checks for ADP (Atomic Displacement Parameter) consistency and R-factor convergence (e.g., R₁ < 0.05 for high-resolution data). Hydrogen-bonding networks and torsional angles are cross-validated against similar derivatives in the Cambridge Structural Database .

Q. What analytical techniques are critical for purity assessment and functional group confirmation?

  • HPLC-MS : Quantifies purity (>98%) and detects byproducts.
  • FT-IR and NMR : Confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹ in IR; thiazole proton signals at δ 7.2–8.1 ppm in ¹H NMR) .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₈H₁₆ClN₃S for a derivative with Mr = 341.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.